3-Chloro-2,4-dimethyl-12-thia-1,5,6a,11-tetraaza-indeno[2,1-a]fluorene
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Overview
Description
3-chloro-2,4-dimethylpyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a][1,3]benzimidazole is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by its fused ring system, which includes pyridine, thieno, pyrimidine, and benzimidazole moieties. The presence of chlorine and methyl groups further enhances its chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 3-chloro-2,4-dimethylpyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a][1,3]benzimidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate reagents such as formic acid or triethyl orthoformate.
Introduction of the pyrido[3,2-d]pyrimidine moiety: This step often involves the use of enamino ketones as building blocks, which undergo cyclization under reflux conditions in pyridine.
Chlorination and methylation:
Chemical Reactions Analysis
3-chloro-2,4-dimethylpyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a][1,3]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-chloro-2,4-dimethylpyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a][1,3]benzimidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the study of reaction mechanisms and synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-chloro-2,4-dimethylpyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a][1,3]benzimidazole is not fully understood. its biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows for multiple points of interaction, potentially disrupting biological pathways and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-chloro-2,4-dimethylpyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a][1,3]benzimidazole include:
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno-pyrimidine core and exhibit similar biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar fused ring system and are known for their pharmacological potential.
Indole derivatives: Although structurally different, indole derivatives also possess a fused ring system and exhibit a wide range of biological activities.
The uniqueness of 3-chloro-2,4-dimethylpyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a][1,3]benzimidazole lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H11ClN4S |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
7-chloro-6,8-dimethyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,11,14,16,18-nonaene |
InChI |
InChI=1S/C17H11ClN4S/c1-8-12-14-15(23-17(12)20-9(2)13(8)18)16-21-10-5-3-4-6-11(10)22(16)7-19-14/h3-7H,1-2H3 |
InChI Key |
IVXVPAOQEDYHLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C4=NC5=CC=CC=C5N4C=N3)SC2=NC(=C1Cl)C |
Origin of Product |
United States |
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